molecular formula C29H38O8 B573878 Setosusin CAS No. 182926-45-0

Setosusin

Cat. No. B573878
CAS RN: 182926-45-0
M. Wt: 514.615
InChI Key: SAYCZGIAVNNJNU-AKNVYCFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Setosusin is a meroterpenoid fungal metabolite originally isolated from C. setosus . It reduces neurotoxicity induced by amyloid-β (Aβ) aggregates in PC12 cells . In vivo, setosusin (30 mg/kg) induces tremors in mice .


Molecular Structure Analysis

Setosusin has a complex molecular structure with a unique spiro-fused 3 (2H)-furanone moiety . The formal name of Setosusin is (1’‘S,2R,2’S,5’‘aR,7’‘aR,11’‘aR,11’‘bR)-1’‘-(acetyloxy)-1’‘,5’‘a,6’‘,7’‘,7’‘a,11’‘,11’‘a,11’‘b-octahydro-4,5,5’‘,5’‘,7’‘a,9’‘,11’‘b-heptamethyl-dispiro [furan-2 (3H), 4’ (5’H)-furan-2’(3’H),8’‘(5’‘H)-naphth[2,1-c]oxepin]-3,3’‘,5’ (2’'H)-trione .


Physical And Chemical Properties Analysis

Setosusin has a molecular formula of C29H38O8 and a formula weight of 514.6 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the retrieved papers.

Scientific Research Applications

  • Biosynthesis and Structural Formation :

    • Setosusin's biosynthetic pathway was investigated, revealing the role of a cytochrome P450 enzyme, SetF, in its synthesis. SetF facilitates the structural rearrangement needed to yield Setosusin. This study contributes to understanding the molecular and computational bases of spirofuranone formation in Setosusin biosynthesis (Wei et al., 2021).
  • Isolation and Identification :

    • Setosusin was initially isolated from the Ascomycete Corynascus setosus, alongside other tremorgenic metabolites. Its structure was determined through chemical and spectral data, as well as X-ray crystallographic analysis (Fujimoto et al., 1996).
  • Biosynthetic Pathways and Structural Revision :

    • The biosynthetic gene cluster for another fungal hexacyclic meroditerpenoid, Brevione E, which is related to Setosusin, was identified. The study also involved a structural revision of Brevione E, highlighting the diversity in fungal natural product biosynthesis and how it relates to Setosusin (Yan & Matsuda, 2022).

Safety and Hazards

Setosusin is not for human or veterinary use . Other specific safety and hazard information about Setosusin is not available in the retrieved papers.

Mechanism of Action

Target of Action

Setosusin, also known as J-011706, is a fungal meroditerpenoid It’s known that setosusin features a unique spiro-fused 3(2h)-furanone moiety , which may interact with specific biological targets to exert its effects.

Mode of Action

The mode of action of Setosusin is complex and involves several biochemical reactions. The biosynthetic basis for spirofuranone formation in Setosusin involves the cytochrome P450 enzyme, SetF . SetF performs the epoxidation of the polyketide portion of the substrate and facilitates the protonation-initiated structural rearrangement to yield Setosusin .

Biochemical Pathways

The biosynthetic pathway of Setosusin has been elucidated through heterologous reconstitution of related enzyme activities . This pathway involves a series of in vivo and in vitro isotope-incorporation experiments and theoretical/computational calculations . .

Pharmacokinetics

ADME properties are crucial indicators of how a molecule behaves in the body . They determine the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

Result of Action

Given its unique spiro-fused 3(2h)-furanone moiety , it’s plausible that Setosusin may exert unique molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors encompass the physical, social, economic, cultural, technological, and policy-related aspects of the environment . .

properties

InChI

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYCZGIAVNNJNU-AKNVYCFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017628
Record name Setosusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182926-45-0
Record name Setosusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is unique about the chemical structure of setosusin compared to other meroterpenoids?

A1: Setosusin stands out due to its unique spiro-fused 3(2H)-furanone moiety. This structural feature is not commonly observed in other meroterpenoids, making it a point of interest for researchers investigating its biosynthesis and potential biological activities.

Q2: How does the biosynthesis of setosusin differ from that of the related compound, brevione E?

A2: While both setosusin and brevione E share a common biosynthetic precursor, the pathways diverge due to the action of specific enzymes. In setosusin biosynthesis, the cytochrome P450 enzyme SetF catalyzes the formation of the characteristic spirofuranone ring. Conversely, in brevione E biosynthesis, the α-ketoglutarate-dependent dioxygenase BrvJ catalyzes a skeletal rearrangement leading to a cycloheptenone ring instead of a spirofuranone. Interestingly, BrvJ and the setosusin-related enzyme SetK share high homology but catalyze different reactions on the same substrate. This highlights how subtle enzymatic differences can lead to significant structural diversity in natural products.

Q3: What are the implications of understanding the biosynthetic pathway of setosusin?

A4: Unraveling the biosynthetic pathway of setosusin offers several advantages. First, it provides valuable insights into the enzymatic machinery responsible for constructing its unique spirofuranone scaffold. This knowledge could be leveraged for the engineered biosynthesis of setosusin analogs with potentially improved or altered bioactivities. Moreover, understanding the distinct roles of enzymes like SetF, BrvJ, and SetK in closely related pathways enhances our understanding of fungal secondary metabolism and natural product diversification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.